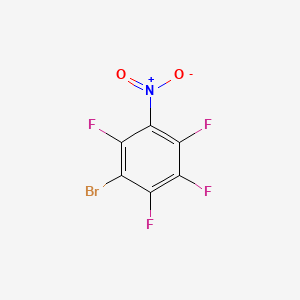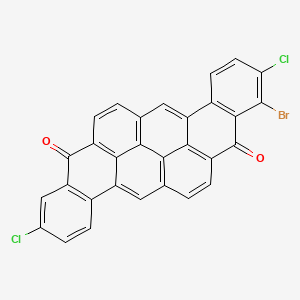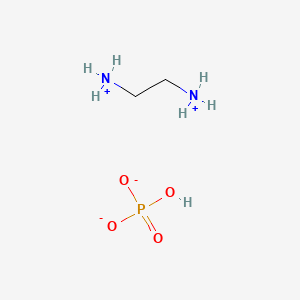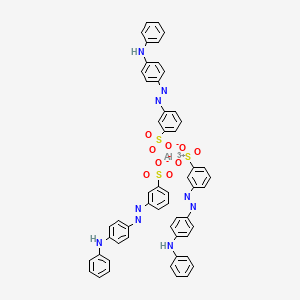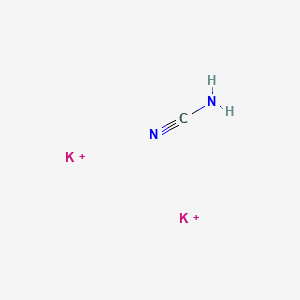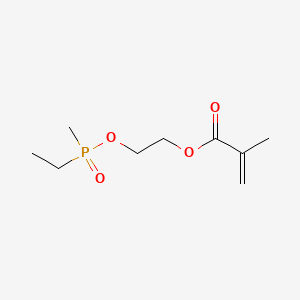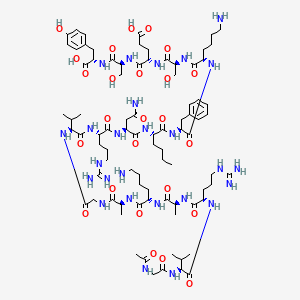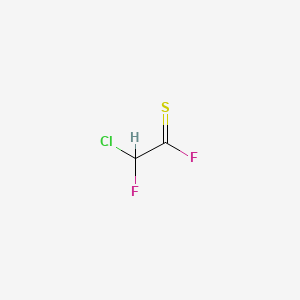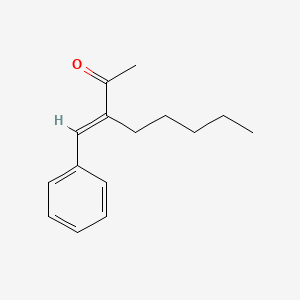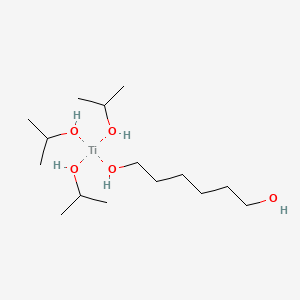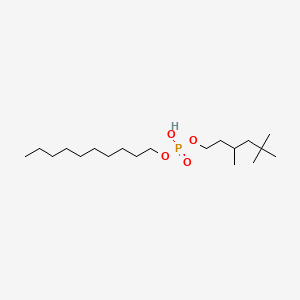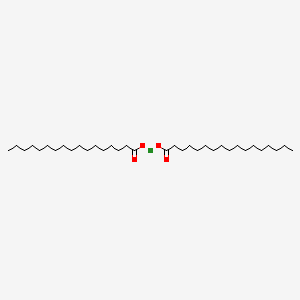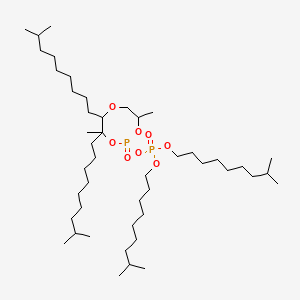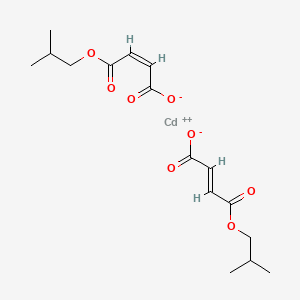
Cadmium diisobutyl dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium diisobutyl dimaleate is a chemical compound with the molecular formula C8H12CdO4 It is a cadmium salt of diisobutyl dimaleate, characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium diisobutyl dimaleate can be synthesized through a reaction between cadmium oxide (CdO) and diisobutyl maleate under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cadmium oxide and diisobutyl maleate are combined. The process involves precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Cadmium diisobutyl dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and other reduced species.
Substitution: The maleate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other oxidized species.
Reduction: Cadmium metal (Cd) and reduced organic compounds.
Substitution: New cadmium complexes with different ligands.
Scientific Research Applications
Cadmium diisobutyl dimaleate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: The compound is studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialized coatings, pigments, and other industrial materials.
Mechanism of Action
The mechanism by which cadmium diisobutyl dimaleate exerts its effects involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inflammation, and other cellular responses. The compound’s molecular targets include metalloproteins and other metal-binding biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cadmium acetate: Another cadmium salt with different ligands.
Cadmium chloride: A commonly used cadmium compound with distinct properties.
Cadmium sulfate: Used in various industrial applications.
Uniqueness
Cadmium diisobutyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its applications in specialized fields such as medical imaging and industrial coatings highlight its versatility compared to other cadmium compounds.
Properties
CAS No. |
97259-82-0 |
|---|---|
Molecular Formula |
C16H22CdO8 |
Molecular Weight |
454.75 g/mol |
IUPAC Name |
cadmium(2+);(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoate;(E)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C8H12O4.Cd/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/q;;+2/p-2/b4-3+;4-3-; |
InChI Key |
DWEVQUURSGETLQ-OHSCNOFNSA-L |
Isomeric SMILES |
CC(C)COC(=O)/C=C/C(=O)[O-].CC(C)COC(=O)/C=C\C(=O)[O-].[Cd+2] |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)[O-].CC(C)COC(=O)C=CC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


